molecular formula C24H17N3O B13352941 4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine

Katalognummer: B13352941
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ADDFXISMTDLQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a unique structure combining phenyl, pyridine, and prop-2-ynoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For example, the synthesis might involve the reaction of 4-prop-2-ynoxyphenyl with dipyridin-2-ylpyridine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-prop-2-ynoxyphenyl)methanamine
  • 4-(4-prop-2-ynoxyphenyl)benzonitrile
  • (4-prop-2-ynoxyphenyl)boronic acid, pinacol ester

Uniqueness

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of phenyl, pyridine, and prop-2-ynoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C24H17N3O

Molekulargewicht

363.4 g/mol

IUPAC-Name

4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C24H17N3O/c1-2-15-28-20-11-9-18(10-12-20)19-16-23(21-7-3-5-13-25-21)27-24(17-19)22-8-4-6-14-26-22/h1,3-14,16-17H,15H2

InChI-Schlüssel

ADDFXISMTDLQMD-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.